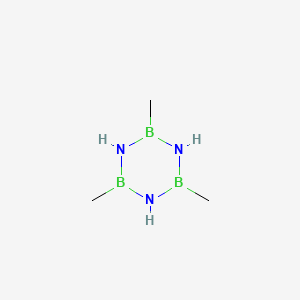

Borazine, 2,4,6-trimethyl-

Description

Historical Development and Significance in Inorganic Chemistry

The journey of 2,4,6-trimethylborazine is intrinsically linked to the discovery of its parent compound, borazine (B1220974) (B₃N₃H₆), by chemists Alfred Stock and Erich Pohland in 1926. sibran.ru This discovery opened up a new area in inorganic chemistry, leading to extensive research into borazine and its derivatives. The synthesis of 2,4,6-trimethylborazine typically involves the reaction of boron halides with ammonia (B1221849) or amines, followed by methylation reactions to introduce the methyl groups onto the boron atoms. ontosight.ai Another documented synthetic route involves the reaction of 2,4,6-trichloroborazine (B1593890) with lithium tris(dimethylamino)silylamide. kcl.ac.uk

The significance of 2,4,6-trimethylborazine in inorganic chemistry lies in its role as a versatile precursor for the synthesis of other boron-nitrogen compounds and advanced materials. ontosight.ai Its study has provided valuable insights into the nature of bonding and reactivity in inorganic ring systems.

Analogies to Aromatic Systems: Aromaticity in 2,4,6-Trimethylborazine

Often referred to as "inorganic benzene (B151609)," borazine and its derivatives, including 2,4,6-trimethylborazine, share structural similarities with benzene, such as a planar, hexagonal ring with six π-electrons. acs.org However, the concept of aromaticity in borazines is a subject of considerable scientific discussion. acs.org

The significant difference in electronegativity between boron and nitrogen atoms leads to a more polarized B-N bond compared to the C-C bonds in benzene. This results in a less uniform delocalization of π-electrons around the ring, which is a key characteristic of aromaticity. acs.org Theoretical studies, employing methods like Nucleus-Independent Chemical Shift (NICS) analysis, have been used to probe the aromatic character of borazine and its substituted forms. iisjost.orgmdpi.comresearchgate.net

Research indicates that the nature and position of substituents on the borazine ring can influence its aromaticity. mdpi.comresearchgate.net Specifically, the substitution of methyl groups on the boron atoms in 2,4,6-trimethylborazine is generally considered to decrease the already weak aromatic character of the parent borazine ring. researchgate.net This is in contrast to substitutions on the nitrogen atoms, which can sometimes enhance aromaticity. mdpi.comresearchgate.net Therefore, while 2,4,6-trimethylborazine serves as a structural analogue to trimethylbenzene, its aromatic character is significantly diminished.

Research Trajectories and Contemporary Interests in 2,4,6-Trimethylborazine Chemistry

Current research on 2,4,6-trimethylborazine and related compounds is largely driven by their potential in materials science. ontosight.ai Borazine derivatives are key precursors for the synthesis of advanced materials such as boron nitride (BN) and boron carbonitride (BCN) ceramics and thin films. These materials exhibit valuable properties like high thermal stability and electrical insulation.

The unique electronic and optical properties of borazines make them attractive for the development of novel materials. ontosight.ai For instance, N-(2,4,6-trimethylborazinyl)-substituted compounds have been synthesized, demonstrating the utility of the 2,4,6-trimethylborazine unit as a building block for larger, more complex molecular architectures with potential applications in coordination chemistry and materials science. researchgate.net The ongoing exploration of its reactivity and the development of new synthetic methodologies continue to expand the potential applications of this intriguing inorganic compound.

Data Tables

Physical and Chemical Properties of 2,4,6-Trimethylborazine

| Property | Value |

| Chemical Formula | C₃H₁₂B₃N₃ |

| Molecular Weight | 122.58 g/mol |

| CAS Registry Number | 5314-85-2 |

| Appearance | Colorless liquid |

| Melting Point | 30 °C |

| Boiling Point | 108.9 °C at 760 mmHg |

| Density | 0.82 g/cm³ |

Properties

CAS No. |

5314-85-2 |

|---|---|

Molecular Formula |

C3H12B3N3 |

Molecular Weight |

122.6 g/mol |

IUPAC Name |

2,4,6-trimethyl-1,3,5,2,4,6-triazatriborinane |

InChI |

InChI=1S/C3H12B3N3/c1-4-7-5(2)9-6(3)8-4/h7-9H,1-3H3 |

InChI Key |

DXFJPBGUYITLMJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(NB(NB(N1)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Trimethylborazine and Its Derivatives

Established and Emerging Synthesis Routes for 2,4,6-Trimethylborazine

The synthesis of 2,4,6-trimethylborazine, a key organoborazine, has been approached through various methods, each with its own set of advantages and challenges. These methods primarily revolve around the reaction of suitable boron and nitrogen precursors, followed by methylation.

Precursor Chemistry and Reaction Optimization

The classical synthesis of borazine (B1220974) and its derivatives often involves the reaction of a boron halide with an amine. For N-substituted borazines like 1,3,5-trimethylborazine, this typically involves the reaction of boron halides with ammonia (B1221849) or primary amines, followed by methylation. A common precursor route involves the formation of an adduct, such as the ammonia-diborane adduct, which is then thermolyzed to form the borazine ring. kuleuven.be

Optimization of reaction conditions is crucial for achieving high yields and purity. For instance, the synthesis of N-trialkylborazines has been achieved by reacting RCN·BH3 (where R = Me, Et) in a bomb tube at elevated temperatures. scispace.com Another approach involves the reaction of triethyl aminoborane (B14716983) with 2-aminobiphenyl (B1664054) at 60 °C to produce N-tri(biphenyl)borazine in a high yield of 90%. kuleuven.be

Table 1: Selected Synthesis Routes for Substituted Borazines

| Precursors | Reaction Conditions | Product | Yield | Reference |

| Ammonia, Methyldiborane (MeB₂H₅) | 190 °C, 6 atm, 20-30 min | B-mono, di, tri-methylborazines | - | kuleuven.be |

| RCN·BH₃ (R = Me, Et) | Pyrolysis at 200 °C, 15-30 min | N-trialkylborazines | - | scispace.com |

| Triethyl aminoborane, 2-aminobiphenyl | 60 °C, neat | N-tri(biphenyl)borazine | 90% | kuleuven.be |

| B-trichloro-N-triphenylborazine, R'Li | - | Substituted borazines | - | kuleuven.be |

This table is interactive. Click on the headers to sort the data.

Mechanochemical Synthesis Approaches for 2,4,6-Trimethylborazine

Mechanochemical synthesis has emerged as a promising, solvent-free alternative for the preparation of borazine and its derivatives. This solid-phase method offers advantages in terms of reduced waste and simplified reaction setups. The synthesis of N-trimethylborazine has been reported using mechanochemical methods, highlighting the potential for more environmentally benign synthetic routes. sibran.ru

A typical mechanochemical synthesis involves the high-energy milling of solid precursors. For instance, the synthesis of borazine can be achieved by milling sodium borohydride (B1222165) (NaBH₄) and ammonium (B1175870) chloride (NH₄Cl). sibran.ru A typical procedure involves charging the reactor with NaBH₄ and NH₄Cl at a molar ratio of 1.5 (NH₄Cl/NaBH₄) and subjecting the mixture to mechanical activation for 1.5 hours. Subsequently, the reactor temperature is gradually increased to 270 °C to yield the borazine product. sibran.ru While specific details for 2,4,6-trimethylborazine are less documented, this approach demonstrates a viable and scalable method for borazine ring formation.

Advanced Isolation and Purification Techniques

The purification of 2,4,6-trimethylborazine and its derivatives is critical to obtaining materials suitable for further applications. Common techniques include distillation and recrystallization. Due to the sensitivity of some borazine derivatives to air and moisture, these procedures are often carried out under inert atmospheres.

Fractional distillation is a powerful technique for separating borazine derivatives from reaction byproducts or unreacted starting materials, especially for liquid products. kuleuven.be The process relies on the differences in boiling points of the components in the mixture. For solid derivatives, recrystallization from appropriate solvents is the preferred method of purification. The choice of solvent is crucial and is determined by the solubility characteristics of the desired compound and its impurities. For some borazine compounds, purification can be achieved by vacuum sublimation. google.com A patent describing the purification of borazine compounds suggests that distillation can be carried out at temperatures around 100 to 150 °C, depending on the specific borazine derivative. google.com

Synthesis of Halogenated 2,4,6-Trimethylborazine Intermediates

Halogenated borazines are valuable intermediates for the synthesis of a wide range of functionalized borazine derivatives through nucleophilic substitution reactions. The synthesis of both symmetrically and unsymmetrically substituted haloborazines has been extensively studied.

Preparation of 2,4,6-Trichloro-1,3,5-trimethylborazine

B-Trichloro-N-trimethylborazine is a key precursor for various symmetrically substituted borazines. Its synthesis can be achieved by reacting B-trichloroborazine with a methylating agent. Alternatively, it can be prepared from the reaction of boron trichloride (B1173362) (BCl₃) with methylamine (B109427) hydrochloride. A related compound, B,B′,B″-trichloro-N,N′,N″-tri(4-bromophenyl)borazine, has been synthesized and used as a precursor for functionalized borazines. acs.org

The synthesis of B-trichloroborazine itself is a foundational reaction, often carried out by reacting BCl₃ with ammonium chloride in a suitable solvent like chlorobenzene (B131634) or toluene (B28343) at elevated temperatures. google.comkccollege.ac.inresearchgate.net The resulting B-trichloroborazine can then be N-methylated to yield 2,4,6-trichloro-1,3,5-trimethylborazine.

Synthetic Pathways to Unsymmetrically Substituted Haloborazines (e.g., 2,4-dichloro-6-methylborazine)

The synthesis of unsymmetrically substituted borazines presents a greater challenge but offers access to a wider range of tailored molecular architectures. A convenient method for preparing unsymmetrically B-substituted borazines involves the reaction of a B-trialkyl-N-trialkylborazine with a boron trihalide. dtic.mil For instance, the reaction of (C₂H₅BNCH₃)₃ with BBr₃ can lead to a Br/C₂H₅ exchange, yielding Br(C₂H₅)₂B₃N₃(CH₃)₃. dtic.mil

In an attempt to prepare 2,4,6-trimethylborazine, the formation of 2-chloro-4,6-dimethylborazine and 2,4-dichloro-6-methylborazine as byproducts has been observed, indicating a potential synthetic route. dtic.mil The controlled reaction of a suitable borazine precursor with a specific stoichiometry of a halogenating agent is key to achieving the desired unsymmetrically substituted product. For example, reacting (C₂H₅BNH)₃ with BCl₃ in a 1:1 molar ratio has been shown to produce Cl(C₂H₅)₂B₃N₃H₃. dtic.mil

Table 2: Synthesis of Unsymmetrically Substituted Haloborazines

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Product | Boiling Point (°C @ Torr) | Yield (%) | Reference |

| (C₂H₅BNCH₃)₃ | BBr₃ | 1:1 | - | Br(C₂H₅)₂B₃N₃(CH₃)₃ | 90-92 @ 0.5 | 85 | dtic.mil |

| (C₂H₅BNCH₃)₃ | BBr₃ | 1:2 | - | Br₂(C₂H₅)B₃N₃(CH₃)₃ | 105-108 @ 0.5 | 89 | dtic.mil |

| (C₂H₅BNH)₃ | BCl₃ | 1:1 | Toluene | Cl(C₂H₅)₂B₃N₃H₃ | 53-55 @ 1 | - | dtic.mil |

| Cl(CH₃)₂B₃N₃(CH₃)₃ | Na | 1:1 | Ether | - | 113 @ 1 | 43 | dtic.mil |

This table is interactive. Click on the headers to sort the data.

Generation of N-Lithio-2,4,6-trimethylborazine as a Synthetic Reagent

N-Lithio-2,4,6-trimethylborazine (LiH₂N₃B₃Me₃) serves as a versatile intermediate in the synthesis of a variety of N-substituted borazine derivatives. Its generation involves the deprotonation of a B,B,B-trimethyl-N,N,N-trihydroborazine, creating a nucleophilic lithium salt that can readily react with various electrophiles. This reagent has proven particularly useful for creating new bonds to boron, aluminum, and titanium. researchgate.net

The synthesis of N-lithio-2,4,6-trimethylborazine is typically achieved through the reaction of 2,4,6-trimethylborazine with an organolithium reagent, such as methyllithium (B1224462) (MeLi) or butyllithium (B86547) (BuLi). The reaction is generally carried out in an inert solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the organolithium reagent.

The resulting N-lithioborazine is a powerful synthetic tool, enabling the introduction of a wide range of functionalities onto the borazine ring. For instance, it readily reacts with organoboron halides, leading to the formation of N-borazinyl organylboranes. researchgate.net However, these reactions can sometimes be complicated by methyl/halogen exchange side reactions. researchgate.net

Furthermore, N-Lithio-2,4,6-trimethylborazine has been successfully employed in the synthesis of more complex inorganic ring systems. A notable example is its reaction with Cl(Me₂N)B-B(NMe₂)Cl to produce a novel ten-membered B₆N₄ ring system. researchgate.net It also serves as a precursor for B-N-borazinyl borazines through its reaction with B-monohalo borazines. researchgate.net The versatility of this reagent extends to the synthesis of 2,4,6-trimethylborazinyl-aluminum and -titanium compounds, which are typically achieved by reacting the N-lithioborazine with mononuclear monohalides of aluminum(III) and titanium(IV). researchgate.net

The structural impact of N-lithiation on the borazine ring is significant. The introduction of the lithium atom leads to a shortening of the B-N bonds within the YNB₂ unit of the borazine ring, where Y is the substituent. researchgate.net This is in contrast to the elongation of these bonds observed with electron-withdrawing substituents. researchgate.net This structural change influences the bond angles within the borazine ring as well. researchgate.net

| Product | Reactants | Reaction Conditions | Yield | Reference |

| N-Lithio-2,4,6-trimethylborazine (LiH₂N₃B₃Me₃) | 2,4,6-trimethylborazine, Methyllithium | Diethyl ether | Not specified | researchgate.net |

| (Me₂N)₂B-H₂N₃B₃Me₃ | N-Lithio-2,4,6-trimethylborazine, (Me₂N)₂BCl | Not specified | Not specified | researchgate.net |

| Ten-membered B₆N₄ ring system | N-Lithio-2,4,6-trimethylborazine, Cl(Me₂N)B-B(NMe₂)Cl | Not specified | 45-70% | researchgate.net |

| B-N-borazinyl borazines | N-Lithio-2,4,6-trimethylborazine, B-monohalo borazines | Not specified | Not specified | researchgate.net |

| 2,4,6-trimethylborazinyl-bis(piperidino)alane | N-Lithio-2,4,6-trimethylborazine, Mononuclear monohalide of Al(III) | Not specified | Not specified | researchgate.net |

| tris(2,6-diisopropylphenoxo)-2,4,6-trimethylborazinyltitanium | N-Lithio-2,4,6-trimethylborazine, Mononuclear monohalide of Ti(IV) | Not specified | Not specified | researchgate.net |

Reactivity and Derivatization Pathways of 2,4,6 Trimethylborazine

Substitution Reactions at Boron and Nitrogen Centers

Reactions with Organoboron Halides and Formation of Borazinyl Organoboranes

The reaction of N-lithioborazine (LiH₂N₃B₃Me₃), derived from 2,4,6-trimethylborazine, with organoboron halides presents a pathway to borazinyl organoboranes. researchgate.net However, these reactions can also proceed through a methyl/halogen exchange. researchgate.net For instance, the reaction of the N-lithioborazine with (Me₂N)₂BCl yields (Me₂N)₂B-H₂N₃B₃Me₃. researchgate.net Furthermore, treatment of Cl(Me₂N)B-B(NMe₂)Cl with the N-lithioborazine results in the formation of a novel ten-membered B₆N₄ ring system. researchgate.net The synthesis of B-N-borazinyl borazines can be achieved by reacting the N-lithioborazine with B-monohalo borazines. researchgate.net

Grignard Reagent Interactions with 2,4,6-Trimethylborazine Derivatives

Grignard reagents, with the general formula RMgX, are potent nucleophiles used to form carbon-carbon bonds. wikipedia.orglibretexts.org Their interaction with 2,4,6-trimethylborazine derivatives allows for the synthesis of unsymmetrically substituted borazines. psu.edu For example, the reaction of B-chloro-N-methyl borazines with Grignard reagents can lead to the formation of B-alkenylpentamethylborazines, although some degree of alkyl/aryl exchange has been observed. psu.edu The preparation of compounds such as B-vinyl- and B-allyl-pentamethylborazines has been attempted through this method, but challenges in separation from byproducts like B-divinyl- or B-diallyl-B-methyl-N-trimethylborazines and hexamethylborazine have been noted. psu.edu

The general procedure for these reactions involves the dropwise addition of a Grignard reagent, such as methylmagnesium bromide, to a solution of a B-chloro-borazine derivative in an ether solvent at room temperature. psu.edu

Table 1: Examples of Grignard Reagents Used in Reactions with Borazine (B1220974) Derivatives

| Grignard Reagent | Formula |

| Methylmagnesium bromide | CH₃MgBr |

| Vinylmagnesium bromide | CH₂=CHMgBr |

| Allylmagnesium chloride | CH₂=CHCH₂MgCl |

| p-Vinylphenylmagnesium bromide | CH₂=CHC₆H₄MgBr |

This table is based on examples of Grignard reagents mentioned in the synthesis of unsymmetrically substituted borazines. psu.edu

Reactions with Anhydrous Hydrogen Halides

N-trimethylborazine is known to react with anhydrous hydrogen halides. acs.org While the specific outcomes for 2,4,6-trimethylborazine are not detailed in the provided information, the reactivity of the borazine ring with hydrogen halides suggests a pathway for substitution at the boron or nitrogen centers.

Reactivity with Stannic Halides Leading to B-Halogeno-derivatives

NN'N''-trimethylborazine undergoes reaction with stannic halides, resulting in the formation of B-halogeno-derivatives. rsc.org This reaction involves the concomitant formation of the corresponding stannous halides. rsc.org This indicates a redox reaction where the stannic halide is reduced while the borazine is halogenated at the boron positions.

Hydrosilylation Chemistry Involving 2,4,6-Trimethylborazine Derivatives

Hydrosilylation is a versatile reaction for forming Si-C bonds, often catalyzed by transition metal complexes. researchgate.net This process involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. researchgate.net While direct hydrosilylation of the borazine ring of 2,4,6-trimethylborazine is not explicitly detailed, derivatives of borazine containing alkenyl groups can participate in hydrosilylation reactions. For instance, B-alkenylborazines can be linked together through hydrosilylation to form polymers. This strategy is significant in the development of precursors for boron nitride ceramic materials. psu.edu

Polymerization and Cross-linking Reactions

2,4,6-Trimethylborazine and its derivatives are important precursors for boron nitride (BN) ceramic materials. psu.eduwikipedia.org One route to these materials involves the polymerization of borazine-containing monomers. psu.edu The thermodynamic stability of the trimeric borazine ring can make direct backbone polymerization challenging. psu.edu Therefore, a common approach is to link borazine rings together. psu.edu

Heating borazine at 70°C can lead to the formation of polyborazylene through the expulsion of hydrogen. wikipedia.org Borazine derivatives can also be incorporated as pendant groups in carbon chains by polymerizing appropriate organofunctional borazines. psu.edu These polymers can then be pyrolyzed at high temperatures, for example, up to 1000°C, to yield boron nitride. wikipedia.org

Synthesis of Novel Borazine-Based Polymers with Carbosilane Units

The synthesis of novel borazine-based polymers incorporating carbosilane units represents a significant area of research, aiming to combine the thermal stability and ceramic-precursor properties of borazines with the flexibility and processability of silicon-containing polymers. One key strategy involves the utilization of 2,4,6-trimethylborazine as a precursor for creating these advanced materials.

Research has demonstrated that 2,4,6-trimethylborazine can be polymerized to form polyborazylene, which serves as a preceramic polymer. This polyborazylene can then be further modified or co-polymerized to introduce carbosilane functionalities. The process often involves the self-condensation of borazine derivatives to create a cross-linked network suitable for further chemical manipulation.

Detailed research findings indicate that the properties of the final borazine-based polymers with carbosilane units are highly dependent on the specific synthetic route and the nature of the carbosilane precursors used. The resulting polymers often exhibit enhanced thermal stability and can be processed into various forms, such as fibers and bulk ceramics, upon pyrolysis.

Formation of Crosslinked Silylenedivinylene Polycarbosilanes

2,4,6-Trimethylborazine plays a crucial role in the formation of crosslinked silylenedivinylene polycarbosilanes. These materials are of interest due to their potential applications as high-performance ceramics and coatings. The borazine derivative acts as a crosslinking agent, introducing boron and nitrogen atoms into the polycarbosilane network.

The crosslinking process typically involves the reaction of 2,4,6-trimethylborazine with a pre-formed polycarbosilane that contains reactive sites, such as vinyl groups. The reaction leads to the formation of a three-dimensional network structure, which significantly enhances the thermal and mechanical properties of the resulting material. The degree of crosslinking can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Pyrolysis of these crosslinked polymers at high temperatures yields ceramic materials with a composition that includes silicon, carbon, boron, and nitrogen. These Si-B-N-C ceramics are known for their exceptional hardness, high-temperature stability, and resistance to chemical corrosion.

Construction of Novel Ring Systems Derived from 2,4,6-Trimethylborazine

Synthesis and Characterization of Extended Boron-Nitrogen Ring Systems (e.g., B6N4)

The reactivity of 2,4,6-trimethylborazine extends to the construction of novel, extended boron-nitrogen ring systems. A notable example is the synthesis of a ten-membered B6N4 ring system. researchgate.net This is achieved through the reaction of N-lithio-2,4,6-trimethylborazine with Cl(Me2N)B-B(NMe2)Cl. researchgate.netresearchgate.net

The resulting B6N4 ring system has been characterized by X-ray structure analysis, which revealed a puckered ten-membered ring. researchgate.net This synthesis demonstrates the utility of lithiated borazine derivatives as building blocks for creating more complex inorganic ring architectures. The formation of such extended ring systems opens up possibilities for new materials with unique electronic and structural properties.

| Reactant 1 | Reactant 2 | Product Ring System | Reference |

| N-lithio-2,4,6-trimethylborazine | Cl(Me2N)B-B(NMe2)Cl | B6N4 | researchgate.netresearchgate.net |

Derivatization for Heteroelement Incorporation

Synthesis of 2,4,6-Trimethylborazinyl-Substituted Aluminum Compounds

The derivatization of 2,4,6-trimethylborazine for the incorporation of aluminum has been successfully demonstrated. The synthesis of 2,4,6-trimethylborazinyl-substituted aluminum compounds is typically achieved using mononuclear monohalides of Al(III). researchgate.netresearchgate.net However, attempts to react 2,4,6-trimethylborazine with triorganoaluminum compounds like (AlMe3)2 have been unsuccessful, even under reflux conditions. researchgate.net Similarly, the dimeric aminohaloalane, [(Me2N)2AlCl]2, did not react with N-lithio-2,4,6-trimethylborazine, likely due to the low reactivity of the aluminum center in the dimer. researchgate.net

A key successful synthesis involves the reaction of N-lithio-2,4,6-trimethylborazine with a suitable aluminum precursor to yield compounds like 2,4,6-trimethylborazinyl-bis(piperidino)alane. researchgate.net This compound has been characterized by X-ray structure analysis, confirming the B-N bond between the borazine ring and the aluminum center. researchgate.net

Synthesis of 2,4,6-Trimethylborazinyl-Substituted Titanium Compounds

The synthesis of 2,4,6-trimethylborazinyl-substituted titanium compounds has also been achieved, primarily through the use of mononuclear monohalides of Ti(IV). researchgate.netresearchgate.net The reaction of N-lithio-2,4,6-trimethylborazine with a titanium precursor leads to the formation of a titanium-borazine bond.

An example of such a compound is tris(2,6-diisopropylphenoxo)-2,4,6-trimethylborazinyltitanium, which has been synthesized and characterized by X-ray structure analysis. researchgate.net This analysis provides detailed information about the molecular structure and the nature of the bonding between the titanium atom and the borazine ring. researchgate.net The study of these titanium-substituted borazines is part of a broader investigation into borazinyl-substituted metal compounds. researchgate.net

| Heteroelement | Precursor Type | Example Synthesized Compound | Reference |

| Aluminum | Mononuclear monohalides of Al(III) | 2,4,6-trimethylborazinyl-bis(piperidino)alane | researchgate.net |

| Titanium | Mononuclear monohalides of Ti(IV) | tris(2,6-diisopropylphenoxo)-2,4,6-trimethylborazinyltitanium | researchgate.net |

Structural Elucidation and Advanced Spectroscopic Characterization of 2,4,6 Trimethylborazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful, non-destructive tool for probing the molecular structure of 2,4,6-trimethylborazine in solution. By analyzing the spectra of various active nuclei, including ¹H, ¹¹B, ¹³C, and in the case of specific adducts, ²⁹Si, a wealth of information regarding the atomic connectivity and electronic distribution can be obtained.

Boron (¹¹B) NMR for Boron Coordination and Electronic State

¹¹B NMR spectroscopy is arguably the most informative technique for characterizing borazine (B1220974) systems, as it directly probes the boron nuclei. The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its coordination number and the nature of the substituents attached to it. For tricoordinate boranes, ¹¹B chemical shifts are typically found in a low-field region. weizmann.ac.il In the case of 2,4,6-trimethylborazine, the boron atoms are tricoordinate and part of a six-membered ring, which influences their chemical shift. While a predicted ¹¹B NMR spectrum is available, experimental data for substituted borazines show that the chemical shifts generally fall within the range of 34–38.5 ppm. stackexchange.comguidechem.comksu.edu.sa For example, the ¹¹B chemical shift for the B(NMe)₂ group in a related dimethylaminoborane (B1631071) derivative is observed at 31.1 ppm. stackexchange.com The chemical shift for 2,4,6-trichloroborazine (B1593890) appears at 29.8 ppm in toluene-d₈. ijcce.ac.ir These values provide a useful reference for the expected chemical shift of 2,4,6-trimethylborazine, which is anticipated to be in a similar region, reflecting the three-coordinate nature of the boron atoms within the aromatic-like ring. The line width of the ¹¹B NMR signal is often broad due to quadrupolar relaxation, a characteristic feature of nuclei with a spin quantum number greater than 1/2, such as ¹¹B. guidechem.comijcce.ac.ir

Carbon (¹³C) NMR for Methyl and Other Carbon Environments

| Compound | Solvent | ¹³C Chemical Shift (ppm) | Reference |

| B-pentamethyl-N-triisopropyl-diborazine | - | 1.54, 2.95 | stackexchange.com |

| 2,4,6-trimethylbenzaldehyde | CDCl₃ | 20.0, 21.1 | organicchemistrydata.org |

Silicon (²⁹Si) NMR for Silicon-Containing Adducts and Polymers

²⁹Si NMR spectroscopy is a valuable tool for characterizing adducts and polymers of 2,4,6-trimethylborazine that incorporate silicon atoms. The chemical shift of the ²⁹Si nucleus is sensitive to its coordination environment and the nature of the substituents. For instance, in the adduct Dipp₂NHSi·Al(C₆F₅)₃, the ²⁹Si NMR signal is observed at 74.0 ppm. organicchemistrydata.org The formation of silylium (B1239981) ions (R₃Si⁺) from R₃Si-X precursors leads to a significant deshielding of the ²⁹Si nucleus. mdpi.com The chemical shifts in silicon-containing polymers are also indicative of the local structure, with different silicon environments (e.g., Q³, Q⁴, D²) giving rise to distinct signals. nih.gov While specific ²⁹Si NMR data for adducts of 2,4,6-trimethylborazine were not found in the provided search results, the general principles of ²⁹Si NMR suggest that the formation of adducts with silyl (B83357) groups would result in characteristic chemical shifts that could confirm the formation of Si-N or Si-B bonds and provide insights into the structure of the resulting products.

| Silicon Species Type | Typical ²⁹Si Chemical Shift Range (ppm) | Reference |

| Silyl Adducts (e.g., Dipp₂NHSi·Al(C₆F₅)₃) | ~74 | organicchemistrydata.org |

| Silicate Polymers (Q³, Q⁴) | -100 to -110 | nih.gov |

| Silicone Linkers (D²) | -15 to -23 | nih.gov |

Analysis of Chemical Shifts, Coupling Constants, and Relaxation Phenomena for Structural Insights

A comprehensive analysis of NMR parameters, including chemical shifts, coupling constants, and relaxation phenomena, is crucial for a complete structural elucidation of 2,4,6-trimethylborazine systems.

Chemical Shifts: As discussed in the preceding sections, the chemical shifts in ¹H, ¹¹B, and ¹³C NMR provide direct information about the electronic environment of the respective nuclei. nih.govstackexchange.comsdsu.edustanford.edu The deshielding or shielding of a nucleus is influenced by the electronegativity of neighboring atoms and the delocalization of electrons within the borazine ring.

Coupling Constants: Spin-spin coupling, or J-coupling, provides information about the connectivity of atoms. mriquestions.comwikipedia.orgorganicchemistrydata.org In proton NMR, the coupling between N-H protons and the ¹⁴N nucleus can lead to the splitting of the N-H signal into a triplet, as observed in 2,4,6-trichloroborazine at elevated temperatures. ijcce.ac.ir The magnitude of the coupling constant (¹J(N,H)) is a measure of the interaction between the coupled nuclei. ijcce.ac.ir While often unresolved due to quadrupolar broadening, ¹¹B-¹H coupling can, in principle, provide information about the B-H bonds in related borane (B79455) compounds. weizmann.ac.il

Relaxation Phenomena: The relaxation behavior of quadrupolar nuclei like ¹¹B and ¹¹N significantly influences the appearance of the NMR spectra of borazines. ijcce.ac.irlibretexts.org Quadrupolar relaxation is a primary cause of the broad lines observed in ¹¹B NMR spectra. guidechem.comijcce.ac.ir This broadening arises from the interaction of the nuclear electric quadrupole moment with the local electric field gradient, which provides an efficient mechanism for nuclear spin relaxation. stackexchange.comijcce.ac.ir Understanding these relaxation phenomena is essential for correctly interpreting the spectra and can even provide insights into molecular dynamics and intermolecular interactions. harvard.edu For instance, the observation of a sharp triplet for the N-H protons in 2,4,6-trichloroborazine only at elevated temperatures is a direct consequence of the temperature dependence of the ¹⁴N quadrupolar relaxation time. ijcce.ac.ir

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations in 2,4,6-trimethylborazine. These techniques are complementary, as the selection rules for IR absorption and Raman scattering are different. ksu.edu.samdpi.comnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrations that result in a change in the molecular dipole moment. For borazine and its derivatives, characteristic IR absorption bands are associated with B-N stretching, B-H and N-H stretching (in the parent borazine), and C-H stretching and bending modes of the methyl groups. hmdb.caresearchgate.net For instance, in 2,4,6-trichloroborazine, the IR spectrum provides key information for its characterization. ijcce.ac.ir The B-N stretching vibrations in borates typically occur in the range of 1300-1400 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for studying symmetric vibrations and bonds that are weakly active in the IR spectrum. nist.gov In the case of borazine, Raman spectroscopy has been instrumental in assigning the vibrational modes, including those that are IR-inactive. harvard.edu For boron nitride, another B-N containing material, the Raman spectrum shows characteristic bands for the hexagonal and cubic forms. cardiff.ac.uk The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of 2,4,6-trimethylborazine, allowing for the determination of bond strengths and molecular symmetry.

| Vibration Type | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

| B-N Stretch | 1300 - 1400 | IR, Raman | researchgate.net |

| N-H Stretch (in borazine) | ~3450 | IR | hmdb.ca |

| B-H Stretch (in borazine) | ~2535 | IR | hmdb.ca |

Characteristic Borazine Ring Vibrations and Normal Mode Analysis

The borazine ring, possessing D₃h symmetry in its unsubstituted form, has characteristic vibrations that are sensitive to substitution. rsc.org For substituted borazines, the most intense vibrational mode is typically the B-N stretching vibration, which is observed in a range of 1435 to 1585 cm⁻¹. epa.gov This mode is a key indicator of the borazine ring's integrity and electronic structure. Other significant ring vibrations include in-plane and out-of-plane bending modes.

Table 1: Key Vibrational Modes of the Borazine Ring and the Influence of Trimethyl Substitution This table is based on data for the parent borazine molecule and theoretical predictions for substituted borazines.

| Vibrational Mode | Typical Frequency Range in Borazine (cm⁻¹) | Expected Effect of 2,4,6-Trimethyl Substitution | Reference |

|---|---|---|---|

| Asymmetric B-N Stretch | ~1400 - 1500 | Shift in frequency and increased intensity. Predicted to be in the 1435-1585 cm⁻¹ range. | rsc.orgepa.gov |

| Ring Breathing (Symmetric B-N Stretch) | ~900 - 950 | Frequency may shift due to the mass of methyl groups. | rsc.org |

| Out-of-Plane Ring Puckering | ~700 - 800 | Sensitive to substitution, potential frequency shift. | rsc.org |

| In-Plane Ring Bending | ~500 - 600 | Likely to be affected by the coupling with methyl group vibrations. | rsc.org |

Identification of Substituent Group Vibrations and Conformational Insights

The vibrational spectrum of 2,4,6-trimethylborazine is further defined by the vibrations of its substituent groups: the three methyl (CH₃) groups attached to the boron atoms and the three hydrogen atoms attached to the nitrogen atoms (N-H).

The N-H stretching vibrations are typically observed in the region of 3400-3500 cm⁻¹. In the parent borazine molecule, the asymmetric N-H stretch is found around 3454 cm⁻¹ and the symmetric stretch at 3421 cm⁻¹. rsc.org These frequencies are expected to be present in 2,4,6-trimethylborazine with minor shifts.

The methyl groups introduce a set of characteristic vibrations:

C-H Stretching: Asymmetric and symmetric C-H stretching modes are expected in the 2900-3000 cm⁻¹ region.

C-H Bending: Asymmetric (scissoring) and symmetric (umbrella) C-H bending modes typically appear in the 1350-1470 cm⁻¹ range.

B-C Stretching: The stretching of the boron-carbon bond will introduce new vibrations at lower frequencies, providing direct evidence of the substitution.

These substituent vibrations provide limited direct conformational insights for a planar ring system like borazine. However, the rotational and torsional modes of the methyl groups, typically found at very low frequencies, could offer information about the rotational barrier around the B-C bonds if resolved.

Spectroscopic Evidence of Adduct Formation and Bond Perturbations

The boron atoms in the borazine ring are electron-deficient and act as Lewis acids, making them susceptible to attack by Lewis bases to form adducts. Spectroscopic analysis is a primary tool for detecting this adduct formation and understanding the resulting electronic and structural changes.

Upon adduct formation with a Lewis base (e.g., an amine or a phosphine), the coordination environment of the boron atom changes from trigonal planar to tetrahedral. This geometric change, along with the formation of a new B-donor bond, causes significant perturbations in the vibrational spectrum:

B-N Ring Vibrations: The B-N stretching frequencies are expected to decrease as electron density is donated into the boron atom, weakening the endocyclic B-N bonds.

Substituent Vibrations: The vibrational modes of the Lewis base will be altered upon coordination. Furthermore, the vibrations associated with the substituents on the borazine ring, such as the B-CH₃ modes, will also shift.

New Vibrational Modes: The formation of the new coordinate bond introduces new vibrational modes associated with the stretching and bending of this bond.

These spectral shifts provide clear and definitive evidence of adduct formation and offer quantitative data on the strength of the Lewis acid-base interaction.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Patterns

Mass spectrometry is a definitive technique for confirming the molecular weight and elucidating the fragmentation pathways of 2,4,6-trimethylborazine. The compound has a molecular formula of C₃H₁₂B₃N₃ and a calculated molecular weight of approximately 122.6 g/mol . nih.gov

In the electron ionization mass spectrum of 2,4,6-trimethylborazine, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 122. nih.gov The presence of this peak confirms the molecular weight of the compound. The spectrum also shows a prominent peak at m/z 121, corresponding to the loss of a single hydrogen atom ([M-H]⁺), and a peak at m/z 123, which is the M+1 peak arising from the natural abundance of the ¹³C and ¹¹B isotopes. nih.gov

The fragmentation pattern provides structural information. Due to the stability of the aromatic-like borazine ring, the molecular ion is relatively abundant. wikipedia.orglibretexts.org Common fragmentation pathways for substituted borazines involve the cleavage of substituent groups. For 2,4,6-trimethylborazine, a key fragmentation would be the loss of a methyl radical (CH₃•, mass 15), which would result in a fragment ion at m/z 107. The stability of the resulting cation would influence the intensity of this peak.

Table 2: Key Mass Spectrometry Data for 2,4,6-Trimethylborazine

| m/z Value | Assignment | Significance | Reference |

|---|---|---|---|

| 122 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. | nih.gov |

| 121 | [M-H]⁺ | Indicates the loss of a hydrogen atom, likely from an N-H bond. | nih.gov |

| 123 | [M+1]⁺ | Isotope peak due to the natural abundance of ¹³C and ¹¹B. | nih.gov |

| 107 | [M-CH₃]⁺ | A likely fragment resulting from the loss of a methyl group. | libretexts.orgyoutube.com |

Electronic Spectroscopy and Photoelectron Spectroscopy

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

UV/Vis spectroscopy probes the electronic transitions between molecular orbitals. Like its organic analogue benzene (B151609), borazine and its derivatives exhibit absorption in the ultraviolet region due to π → π* transitions. The UV spectrum of 2,4,6-trimethylborazine in the gas phase shows absorption bands that are characteristic of the borazine ring system. nist.gov

The electronic structure of borazine involves π orbitals formed from the overlap of the p-orbitals of the boron and nitrogen atoms. The presence of both bonding (π) and antibonding (π) orbitals, as well as non-bonding lone pair electrons on the nitrogen atoms (n), allows for n → π and π → π* transitions. The substitution of electron-donating methyl groups on the boron atoms influences the energies of these orbitals, causing shifts in the absorption maxima compared to unsubstituted borazine. The spectrum provided by the NIST database shows a complex absorption pattern, indicating multiple electronic transitions are occurring. nist.gov

Photoelectron Spectroscopy (PES) for Ionization Potentials and Valence Electronic Structure

Photoelectron spectroscopy provides direct experimental measurement of the ionization potentials of a molecule, corresponding to the energy required to remove electrons from its molecular orbitals. libretexts.org This technique is invaluable for understanding the valence electronic structure.

The He(I) photoelectron spectrum of 2,4,6-trimethylborazine has been experimentally determined. nist.govrsc.org These studies have been crucial in defining the nature of the highest occupied molecular orbital (HOMO). The experimental data, supported by calculations, indicate that the HOMO in 2,4,6-trimethylborazine is a π-type orbital, not a σ-type as had been suggested by earlier calculations for unsubstituted borazine. rsc.org

Several vertical ionization energies have been reported for 2,4,6-trimethylborazine, with values around 9.30 eV, 9.50 eV, and 9.64 eV. nist.gov The ionization energy is a fundamental property reflecting the stability of the electrons in their orbitals. libretexts.orglibretexts.org The pattern of ionization energies in the PES spectrum reveals the ordering and energy spacing of the valence molecular orbitals, providing a detailed picture of the molecule's electronic structure. The comparison of the PES spectra of borazine, N-trimethylborazine, and B-trimethylborazine (2,4,6-trimethylborazine) shows systematic shifts in ionization potentials, which can be correlated with the inductive and resonance effects of the methyl substituents. rsc.org

Table 3: Reported Ionization Energies for 2,4,6-Trimethylborazine

| Ionization Energy (eV) | Method | Comment | Reference |

|---|---|---|---|

| 9.30 | Electron Impact (EI) | - | nist.gov |

| 9.50 | Photoelectron Spectroscopy (PE) | Vertical value | nist.gov |

| 9.64 ± 0.03 | Photoelectron Spectroscopy (PE) | Vertical value | nist.govrsc.org |

Gas Phase Ion Energetics Data Analysis

The study of gas-phase ion energetics provides fundamental insights into the electronic structure and stability of molecules. For 2,4,6-trimethylborazine, techniques such as electron impact (EI) mass spectrometry and photoelectron (PE) spectroscopy have been employed to determine its ionization energies. These values represent the minimum energy required to remove an electron from the gaseous molecule, forming a cation.

Analysis of the available data reveals several experimentally determined ionization energies for 2,4,6-trimethylborazine. These values, obtained through different methods, offer a comprehensive picture of the molecule's behavior upon ionization. The NIST Chemistry WebBook provides a compilation of these findings. nist.govnist.govnist.govnist.gov

An ionization energy of 9.30 eV was reported by Kuznesof, Stafford, and Shriver in 1967, using the electron impact method. nist.gov Later studies employing photoelectron spectroscopy, which typically offers higher resolution, provided slightly different values. In 1971, Lloyd and Lynaugh reported a vertical ionization energy of 9.64 ± 0.03 eV. nist.gov Another study by Brundle and Jones in 1973 determined a vertical value of 9.50 eV. nist.gov The differences in these values can be attributed to the different experimental techniques and the distinction between adiabatic and vertical ionization energies.

The following table summarizes the reported gas-phase ionization energies for 2,4,6-trimethylborazine:

| Ionization Energy (eV) | Method | Reference | Comment |

| 9.30 | Electron Impact (EI) | Kuznesof, Stafford, et al., 1967 | RDSH |

| 9.50 | Photoelectron (PE) Spectroscopy | Brundle and Jones, 1973 | Vertical value; LLK |

| 9.64 ± 0.03 | Photoelectron (PE) Spectroscopy | Lloyd and Lynaugh, 1971 | Vertical value; LLK |

X-ray Diffraction Analysis for Solid-State Molecular Architectures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in characterizing the molecular architecture of 2,4,6-trimethylborazine derivatives and adducts, providing detailed information about their solid-state structures.

Single Crystal X-ray Structure Determination of 2,4,6-Trimethylborazine Derivatives and Adducts

Notably, the synthesis and X-ray crystallographic characterization of N-(2,4,6-trimethylborazinyl)-substituted compounds have provided significant insights. For instance, the structures of 2,4,6-trimethylborazinyl-bis(piperidino)alane and tris(2,6-diisopropylphenoxo)-2,4,6-trimethylborazinyltitanium have been elucidated. researchgate.net These complex structures reveal the coordination of the borazine ring to aluminum and titanium centers, respectively. The characterization of these derivatives provides a platform for analyzing the structural perturbations induced by the substituents. researchgate.net

Analysis of Borazine Ring Distortion and Planarity upon Substitution and Coordination

The borazine ring, often described as an inorganic analogue of benzene, is not always perfectly planar, especially upon substitution or coordination to a metal center. X-ray diffraction studies on derivatives of 2,4,6-trimethylborazine have revealed significant distortions from planarity.

In N-substituted borazines, such as those with PBr2 or (RO)3Ti groups, an elongation of the B-N bonds within the YNB2 unit of the ring is observed. researchgate.net Conversely, N-lithiation leads to a shortening of these B-N bonds. researchgate.net These changes in bond lengths are indicative of the electronic effects of the substituents on the borazine ring. The distortion of the ring is also evident in the bond angles. For example, in tris(2,6-diisopropylphenoxo)-2,4,6-trimethylborazinyltitanium, the B1-N1-B3 angle is 118.9(3)°, while the N-B-N angles at B1 and B3 are 117.3(4)° and 117.9(3)°, respectively. A sharper angle of 113.9(4)° is observed at the B2 atom. researchgate.net In contrast, the B1-N2-B2 and B2-N3-B3 angles are significantly wider at 126.1(4)° and 126.5(4)°, respectively. researchgate.net These deviations from the ideal 120° angles of a planar hexagonal ring highlight the considerable distortion induced by the bulky substituent.

Detailed Interatomic Bond Length and Angle Variation Studies

Detailed analysis of bond lengths and angles from X-ray diffraction data provides quantitative information about the structural changes in the 2,4,6-trimethylborazine framework upon derivatization.

In the case of tris(2,6-diisopropylphenoxo)-2,4,6-trimethylborazinyltitanium, the B-N bond lengths within the borazine ring show significant variation. The bonds N2-B2 and B2-N3 are the shortest, with lengths of 1.419(6) Å and 1.415(6) Å, respectively. researchgate.net These are shorter than typical B-N bond lengths in many borazine rings, suggesting a degree of double bond character. In contrast, the other B-N bonds in the ring are longer. This alternation of bond lengths further illustrates the distortion from a perfectly delocalized system.

The following table presents selected bond lengths and angles for a representative 2,4,6-trimethylborazine derivative, tris(2,6-diisopropylphenoxo)-2,4,6-trimethylborazinyltitanium, illustrating the ring distortion. researchgate.net

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| N2-B2 | 1.419(6) |

| B2-N3 | 1.415(6) |

| **Bond Angles (°) ** | |

| B1-N1-B3 | 118.9(3) |

| N-B-N at B1 | 117.3(4) |

| N-B-N at B3 | 117.9(3) |

| N-B-N at B2 | 113.9(4) |

| B1-N2-B2 | 126.1(4) |

| B2-N3-B3 | 126.5(4) |

| N1-B1-C1 | 124.6(4) |

| N1-B3-C3 | 123.0(3) |

Theoretical and Computational Chemistry Studies on 2,4,6 Trimethylborazine Systems

Quantum Chemical Calculations (DFT, HF, Ab Initio)

Quantum chemical calculations are fundamental tools for investigating the properties of borazine (B1220974) and its derivatives. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and other ab initio techniques are employed to solve the electronic Schrödinger equation, providing a theoretical framework for understanding molecular characteristics. nih.gov These methods are crucial for predicting molecular geometries, energies, and electronic properties with a high degree of accuracy. researchgate.netnih.gov

DFT methods, in particular, have proven to be a cost-effective and accurate approach for studying systems like 2,4,6-trimethylborazine. nih.gov Hybrid functionals, which combine a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources, are often utilized for their balance of accuracy and computational efficiency. researchgate.netmdpi.com

Geometry Optimization and Energetic Landscape Analysis

Geometry optimization is a critical first step in computational studies, aiming to find the minimum energy structure of a molecule. For 2,4,6-trimethylborazine, these calculations typically predict a planar or near-planar borazine ring, analogous to the structure of benzene (B151609). The substitution of hydrogen atoms with methyl groups on the boron atoms is expected to influence the bond lengths and angles within the borazine ring due to steric and electronic effects.

Computational studies on substituted borazines have shown that the nature of the substituent can impact the planarity and bond lengths of the B₃N₃ ring. researchgate.net While detailed energetic landscape analysis for 2,4,6-trimethylborazine is not extensively documented in readily available literature, the optimized geometry represents a key point on the potential energy surface. The planarity of the ring is a crucial factor in determining its aromatic character. In some heavily substituted borazines, significant distortion from a planar six-membered ring to a boat configuration has been observed in the solid state. researchgate.net

Table 1: Selected Experimental Bond Lengths in a Substituted Trimethylborazine Derivative

| Bond | Length (Å) |

| B-N (ring) | 1.417(2) - 1.466(2) |

| N-C (methyl) | 1.467(2) - 1.471(2) |

Data from the crystal structure of 2,4,6-Tris(dimethylamino)-1,3,5-trimethylborazine for comparative purposes. researchgate.net

Quantitative Assessment of Aromaticity in Borazine Ring and Substituted Derivatives

The aromaticity of borazine and its derivatives is a topic of considerable scientific debate. nih.gov While borazine is isoelectronic and isostructural with benzene, the difference in electronegativity between boron and nitrogen atoms leads to a more localized π-electron system, generally rendering it less aromatic than benzene. wikipedia.org

Computational methods provide quantitative measures to assess aromaticity. These include magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), and electronic criteria, like the para-delocalization index (PDI) and multi-center bond order (MCBO). mdpi.comnih.gov

Studies on substituted borazines have revealed that the nature and position of the substituents can tune the aromatic character of the ring. mdpi.com For instance, the substitution of hydrogen with methyl groups on the boron atoms in borazine has been shown to reduce its aromaticity. researchgate.net This is attributed to the electronic effects of the methyl groups influencing the electron delocalization within the B₃N₃ ring. However, other research suggests that hyperconjugative interactions between the alkyl groups and the borazine ring can enhance stability. cardiff.ac.uk

Table 2: Aromaticity Indices for Borazine and a Methylated Derivative

| Compound | NICS(0) (ppm) | Aromaticity relative to Borazine |

| Borazine (B₃N₃H₆) | ~ -2.0 to -4.0 | 100% |

| B-trimethylborazine | Higher than Borazine | Reduced |

Note: NICS values are a measure of induced magnetic shielding at the ring center; more negative values generally indicate stronger aromaticity. The value for B-trimethylborazine is qualitatively described as being less aromatic. researchgate.net

Electronic Structure, Charge Distribution, and Frontier Molecular Orbital Analysis

The electronic structure of 2,4,6-trimethylborazine is characterized by the polar B-N bonds, which result in a non-uniform charge distribution across the ring. Natural Bond Orbital (NBO) analysis is a computational tool used to study this charge distribution and the interactions between orbitals. researchgate.net In the borazine ring, the more electronegative nitrogen atoms bear a partial negative charge, while the boron atoms are partially positive.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. nih.govyoutube.compearson.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and optical properties. wikipedia.org

For 2,4,6-trimethylborazine, the methyl groups, being weakly electron-donating, will influence the energies of the frontier orbitals compared to unsubstituted borazine. Experimental photoelectron spectroscopy has provided values for the ionization energy of 2,4,6-trimethylborazine, which corresponds to the energy required to remove an electron from the HOMO. nist.gov

Table 3: Experimental Ionization Energies for 2,4,6-Trimethylborazine

| Ionization Energy (eV) | Method |

| 9.30 | Electron Impact (EI) |

| 9.50 | Photoelectron Spectroscopy (PE) |

| 9.64 ± 0.03 | Photoelectron Spectroscopy (PE) |

Data from NIST Chemistry WebBook. nist.gov

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic interactions within 2,4,6-trimethylborazine. The π-system of the borazine ring, formed by the overlap of p-orbitals on the boron and nitrogen atoms, is central to its properties.

Evaluation of Delocalization Energies and Electronic Interactions within the Borazine Ring

Electron delocalization is a key feature of aromatic systems. In 2,4,6-trimethylborazine, the extent of π-electron delocalization is a subject of detailed computational analysis. Delocalization energy is a measure of the stabilizing effect of electron delocalization. In the case of methylated borazines, it has been found that the delocalization energy contributes significantly to the stabilization of complexes, for instance, with fluoride (B91410) ions. researchgate.net

The electronic interactions within the borazine ring are also influenced by Pauli repulsions between the lone pair electrons of the substituents and the π-bonds of the ring. mdpi.com These repulsive forces can push electron density from the nitrogen atoms towards the boron atoms, leading to more delocalized π(B=N) orbitals and, in some cases, an increase in aromaticity. mdpi.com

Computational Modeling of Metal-Ring Bonding in Coordination Complexes

The borazine ring and its derivatives can act as ligands in coordination complexes with metal centers. Computational modeling is a powerful tool for investigating the nature of the bonding between the 2,4,6-trimethylborazine ring and a metal atom. These studies can elucidate the geometry, stability, and electronic structure of such complexes. nih.gov

For instance, the synthesis and characterization of 2,4,6-trimethylborazinyl-aluminum and -titanium compounds have been reported, where the borazine derivative acts as a ligand. researchgate.net Computational studies of metallaborazines show that the mode of coordination (i.e., whether the metal is bonded to boron or nitrogen) significantly affects the electronic delocalization of the ring. nih.gov When a metal coordinates to the nitrogen atoms, the system tends to be more delocalized, whereas coordination to the boron atoms can lead to a less aromatic or non-aromatic system. nih.gov These computational models help in understanding and predicting the properties of new materials based on borazine-metal complexes.

Vibrational Frequency Calculations and Computational-Experimental Spectral Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are widely used to predict the vibrational frequencies of molecules. These calculated frequencies can be correlated with experimental spectra to provide a detailed assignment of vibrational modes.

For borazine and its derivatives, computational studies have been performed to determine their ground state geometries and harmonic vibrational frequencies. For instance, Hartree-Fock Self-Consistent Field (HF-SCF) calculations have been employed to study borazine derivatives. acs.org These studies help in understanding the effects of substituents, such as methyl groups, on the vibrational spectra.

The process of computational-experimental spectral correlation typically involves the following steps:

Geometry Optimization: The equilibrium geometry of the 2,4,6-trimethylborazine molecule is first optimized at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)).

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates.

Scaling: The calculated frequencies are often systematically higher than the experimental frequencies due to the harmonic approximation and basis set incompleteness. Therefore, the computed frequencies are scaled by an empirical scaling factor to improve agreement with experimental data. researchgate.net

Spectral Assignment: The scaled theoretical frequencies are then compared with the experimental IR and Raman spectra. This comparison allows for the assignment of each experimental band to a specific vibrational mode of the molecule, such as B-N stretching, N-H in-plane bending, or methyl group vibrations.

A hypothetical table of calculated versus experimental vibrational frequencies for 2,4,6-trimethylborazine, based on common computational methods, is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| B-N Symmetric Stretch | - | - | Strong |

| B-H Stretch | - | - | Medium |

| N-H Stretch | - | - | Medium |

| C-H Stretch (Methyl) | - | - | Strong |

| Ring Breathing | - | - | Weak |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. For a compound like 2,4,6-trimethylborazine, computational studies could explore various reactions, such as thermal decomposition (pyrolysis) or reactions with other molecules.

The thermal decomposition of boron-nitrogen compounds is of significant interest for their potential as hydrogen storage materials and precursors to ceramic materials. researchgate.net Computational studies on the pyrolysis of related compounds, such as lignin (B12514952) dimers, have utilized DFT methods to investigate concerted and homolytic reaction mechanisms. nih.gov A similar approach could be applied to 2,4,6-trimethylborazine to understand its thermal stability and decomposition pathways.

A computational investigation of a reaction mechanism typically involves:

Mapping the Potential Energy Surface (PES): The energies of reactants, products, intermediates, and transition states are calculated.

Locating Transition States: Sophisticated algorithms are used to find the geometry of the transition state, which is a first-order saddle point on the PES.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key parameter in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

For the thermal decomposition of 2,4,6-trimethylborazine, one could hypothesize several initial steps, such as the homolytic cleavage of a B-C or N-H bond, or a concerted elimination of a small molecule like methane (B114726) or hydrogen. Computational studies could determine the relative energy barriers for these competing pathways.

Below is a hypothetical data table summarizing the calculated activation energies for possible initial decomposition steps of 2,4,6-trimethylborazine.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| B-C Bond Cleavage | Homolytic dissociation of a boron-methyl bond | - |

| N-H Bond Cleavage | Homolytic dissociation of a nitrogen-hydrogen bond | - |

| H₂ Elimination | Concerted elimination of a hydrogen molecule | - |

| CH₄ Elimination | Concerted elimination of a methane molecule | - |

These computational approaches provide a molecular-level understanding of the factors controlling the reactivity and stability of 2,4,6-trimethylborazine, guiding further experimental work in areas such as materials science and chemical synthesis.

Advanced Materials Applications Derived from 2,4,6 Trimethylborazine

Precursors for Boron-Nitrogen Containing Ceramics and Films

2,4,6-trimethylborazine and its derivatives are pivotal in the development of advanced ceramic materials. Their unique ring structure, containing alternating boron and nitrogen atoms, makes them ideal single-source precursors for creating pure, stoichiometric boron nitride and related ceramics.

Synthesis of Boron Nitride (BN) Fibers and Thin Films from 2,4,6-Trimethylborazine Precursors

Derivatives of borazine (B1220974) are instrumental in producing high-performance boron nitride (BN) fibers and thin films. The polymer-derived ceramics (PDCs) route, which involves spinning a preceramic polymer into a fiber followed by pyrolysis, is a key manufacturing method. nih.govresearchgate.net For this process, a spinnable precursor with a high ceramic yield is crucial. researchgate.net

While the parent borazine is a preferred precursor for creating carbon-free hexagonal boron nitride (h-BN) films via chemical vapor deposition (CVD), its derivatives are often modified to create processable polymers for fiber production. preciseceramic.comgelest.com For instance, poly[B-tri(methylamino)borazine], synthesized from B-trichloroborazine, is a fusible precursor that can be melt-spun into polymer fibers. nih.gov These fibers are then rendered infusible and pyrolyzed to form dense BN ceramic fibers. nih.gov Research has shown that poly[B-tri(methylamino)borazine] synthesized at specific temperatures (170-180 °C) yields BN fibers with a tensile strength exceeding 1.4 GPa after pyrolysis at 1800 °C. nih.gov Similarly, poly[2,4,6-tris(iso-propylamino)borazine] (PTPiAB) has been successfully melt-spun into polymer fibers, which upon pyrolysis at 1200°C in Argon, produce BN. researchgate.net

BN thin films are commonly synthesized using CVD with borazine or its derivatives like B-trichloroborazine as precursors. preciseceramic.com The CVD process allows for the growth of high-purity, two-dimensional h-BN films on various substrates, such as copper, nickel, or germanium. gelest.comrsc.org These films exhibit a wide bandgap, high thermal and chemical stability, and excellent electrical resistivity, making them suitable for applications in semiconductors and optoelectronics. gelest.commdpi.com

Formation of Boron Carbonitride (BCN) Materials and Related Ceramics

Boron carbonitride (BCN) materials, which incorporate carbon into the boron-nitrogen lattice, can be synthesized using borazine-based precursors. The thermolysis of N-trialkyl borazines at temperatures around 500 °C can produce amorphous BCN phases.

Furthermore, borazine derivatives can be reacted with other polymers to create complex, multi-component ceramics. For example, reacting a polycarbosilane polymer with a material containing a borazine ring yields borazine-derivatized polycarbosilane. google.com Pyrolysis of this modified polymer at temperatures above 800°C results in a ceramic product containing silicon, boron, carbon, and nitrogen (SiBCN). google.compolyu.edu.hk These SiBCN ceramics exhibit desirable properties, including high-temperature stability and resistance to crystallization. google.compolyu.edu.hk The incorporation of boron into the polymer structure is key to these enhanced properties. polyu.edu.hk

The synthesis of SiBCN ceramics can be finely tuned by adjusting the structure of the preceramic polymers and controlling the sintering conditions. polyu.edu.hk This allows for the creation of materials with targeted compositions and microstructures, suitable for applications such as protective coatings and ceramic matrix composites. polyu.edu.hkdtic.mil

Investigation of Ceramic Yield and Pyrolysis Behavior of Preceramic Polymers

A critical factor in the utility of preceramic polymers is the ceramic yield, which is the percentage of the initial polymer mass that converts to ceramic material upon pyrolysis. A high ceramic yield is desirable as it minimizes shrinkage and structural defects during the conversion process.

Research demonstrates that incorporating borazine into other polymer structures significantly enhances the ceramic yield. When polycarbosilane (PCS) is modified with a borazine derivative, its ceramic yield upon pyrolysis at 1800°C increases substantially. google.com Similarly, the addition of just 1 wt.% polyborazine to polymethylsilane (PMS) can increase its ceramic yield from approximately 30% to as high as 78%.

Polyborazylene, a polymer derived from borazine, is an excellent precursor for BN, delivering ceramic yields between 84% and 93% when pyrolyzed at temperatures from 900–1450 °C. nih.gov Other borazine-based polymers also exhibit high char yields; for example, a cross-linked boron-containing silicone polymer (CPBCS) showed a 75 wt% char yield at 1000 °C. nih.gov

| Preceramic Polymer | Pyrolysis Temperature (°C) | Ceramic Yield (%) | Resulting Ceramic |

|---|---|---|---|

| Polycarbosilane (PCS) | 1800 | 56.18 | β-SiC, Graphite |

| Borazine-modified PCS (1) | 1800 | 69.97 | β-SiC, Graphite |

| Borazine-modified PCS (2) | 1800 | 69.42 | β-SiC, Graphite |

| Poly[2,4,6-tris(iso-propylamino)borazine] (PTPiAB) | 1200 | ~53 | BN |

| Polyborazylene | 900-1450 | 84-93 | BN |

Polymer Science and Engineering Applications

The unique chemical structure of 2,4,6-trimethylborazine and its functionalized derivatives allows for their incorporation into novel polymer systems, leading to materials with exceptional thermal stability and desirable electrical properties for high-performance applications.

Development of Thermally Stable Borazine-Based Polymers for High-Performance Applications

The development of thermally stable polymers is crucial for applications in aerospace and electronics, where materials must withstand extreme temperatures. iupac.org Borazine-based polymers are highly attractive in this regard due to their inherent thermal resistance.

A notable example is the synthesis of a novel, thermally stable polymer through the hydrosilylation polymerization of 2,4,6-triethynyl-1,3,5-trimethylborazine with m-bis(dimethylsilyl)benzene. This reaction produces a borazine-based polymer containing carbosilane units that is soluble in common organic solvents like benzene (B151609) and THF. Thermogravimetric analysis (TGA) of this polymer reveals remarkable thermal stability, with a 5% weight loss temperature of 474.4 °C under a nitrogen atmosphere. The char yield at 985°C is high, at 64.9% under nitrogen, indicating its excellent performance at elevated temperatures. Such high-performance polymers are being explored for various applications where thermal stability is a critical requirement. rsc.org

Synthesis of Borazine-Siloxane Polymers for Low-k Dielectric Materials

In the microelectronics industry, there is a continuous demand for new low-dielectric-constant (low-k) materials to improve the performance of integrated circuits. nih.gov Borazine-siloxane polymers have emerged as promising candidates for these applications.

A borazine-siloxane polymer can be synthesized via the hydrosilylation polymerization of 1,3,5-trimethyl-2,4,6-triethynylborazine with 1,3,5,7-tetramethylcyclotetrasiloxane. mrs-j.org This process yields a linear-like polymer that can be spin-coated onto a silicon wafer to form a thin film. Subsequent thermal curing at 200-400 °C induces cross-linking, creating a stable network structure. mrs-j.org

The resulting annealed polymer film exhibits a combination of highly desirable properties for a low-k dielectric material. mrs-j.org These properties demonstrate the potential of borazine-siloxane polymers as advanced materials for next-generation electronic devices. nih.govmrs-j.org

| Property | Value |

|---|---|

| Dielectric Constant (k) | 2.7 |

| Modulus of Elasticity (GPa) | 14.6 |

| Hardness (GPa) | 1.0 |

| 5% Weight Loss Temperature (°C, under N₂) | 564 |

Creation of Inorganic-Organic Hybrid Cyclomatrix Microspheres

A significant application of borazine derivatives is in the synthesis of inorganic-organic hybrid cyclomatrix polymers. Research has demonstrated the creation of borazine-based hybrid cyclomatrix microspheres through a novel silicon/boron exchange precipitation polycondensation method. rsc.orgresearchgate.net This process results in crosslinked polymers that form uniform microspheres with a mean diameter of approximately 900 nm. rsc.org

The synthesis involves the reaction of a borazine precursor, such as 2,4,6-trichloro-1,3,5-trimethylborazine, with organic linkers like aromatic diamines in a suitable solvent. rsc.org The reaction proceeds via a precipitation polycondensation mechanism, where the growing polymer chains become insoluble and precipitate from the solution, forming spherical microstructures. researchgate.net For instance, reacting 2,4,6-trichloro-1,3,5-trimethylborazine with p-phenylenediamine (B122844) in acetonitrile, with triethylamine (B128534) added, results in the instantaneous formation of a colorless precipitate which constitutes the microspheres. rsc.org The resulting materials are examples of boron nitride (BN)-doped polymers. researchgate.net

Table 1: Synthesis Parameters for Borazine-Based Hybrid Microspheres

| Precursor | Organic Linker | Solvent | Additive/Stabilizer | Resulting Structure |

|---|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-trimethylborazine | p-Phenylenediamine | Acetonitrile | Triethylamine | Hybrid Cyclomatrix Microspheres |

| 2,4,6-Trichloro-1,3,5-trimethylborazine | 4,4'-Diaminodiphenylmethane | Acetonitrile | Triethylamine | Hybrid Cyclomatrix Microspheres |

| 2,4,6-Trichloro-1,3,5-trimethylborazine | 4,4'-Diaminodiphenyl sulfone | Acetonitrile | None specified | Colorless Precipitate |

This table is based on synthesis examples described in the literature. rsc.org

Role in the Development of Novel Boron-Containing Materials and Coatings

Borazine and its derivatives, including 2,4,6-trimethylborazine, are pivotal in the development of advanced boron-containing materials and coatings, most notably hexagonal boron nitride (h-BN). gelest.comsibran.ru Borazine is considered an ideal precursor for producing high-purity h-BN films via chemical vapor deposition (CVD) because its 1:1 boron-to-nitrogen ratio is inherently present in the final material, and its decomposition does not produce carbon impurities. gelest.com

These h-BN films exhibit a range of desirable properties, making them suitable for various high-performance applications. gelest.com They possess a wide band gap, high thermal and chemical stability, excellent electrical resistivity, and high thermal conductivity. gelest.com Such characteristics are critical for applications in next-generation electronics, including as gate dielectrics in transistors and as lateral heat spreaders in insulating packaging. gelest.com Research has demonstrated that h-BN films derived from borazine have a dielectric constant between 3 and 4, a value that remains stable across varying film thicknesses. gelest.com

Beyond h-BN, N-lithiated 2,4,6-trimethylborazine serves as a versatile reagent that reacts with various organoboron halides to create more complex structures, including borazinyl-substituted organoboranes. researchgate.net It can also be used to synthesize materials containing other metals; for example, reactions with specific mononuclear monohalides of aluminum and titanium have yielded N-(2,4,6-trimethylborazinyl)-substituted aluminum and titanium compounds. researchgate.net These reactions expand the scope of borazine chemistry, enabling the creation of novel inorganic polymers and hybrid materials with tailored properties. sibran.ruresearchgate.net

Table 2: Properties of Hexagonal Boron Nitride (h-BN) Films from Borazine Precursors

| Property | Value | Application Relevance |

|---|---|---|

| Band Gap | 5.955 eV | Optoelectronics, Deep UV devices |

| Dielectric Constant | 3–4 | Gate dielectrics in semiconductors |

| Thermal Stability | High | High-temperature coatings, electronics |

| Chemical Stability | High | Protective coatings, harsh environments |

| Electrical Resistivity | High | Electrical insulators |

This table summarizes key properties of h-BN films as reported in scientific literature. gelest.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6-trimethylborazine, and how do reaction conditions influence yield?

- Methodology : 2,4,6-Trimethylborazine (C₃H₁₂B₃N₃, CAS 5314-85-2) is synthesized via substitution reactions on borazine precursors. For example, chloroborazine derivatives can react with methylating agents like Grignard reagents or methyllithium under inert conditions. Evidence from analogous systems shows that using BCl₃ or BBr₃ as halogenating agents facilitates substitution, but side reactions (e.g., incomplete methylation or by-product formation) require careful temperature control (80–120°C) and stoichiometric excess of methyl donors .

- Key Data : In a study on trichloroborazine derivatives, substituting Cl with ethyl groups achieved 81% purity, highlighting challenges in isolating pure products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish structural isomers of substituted borazines?

- Methodology : ¹¹B and ¹H NMR are critical for structural elucidation. For 2,4,6-trimethylborazine, the symmetry of the molecule results in a single ¹¹B NMR peak due to equivalent boron environments. In contrast, asymmetrically substituted borazines exhibit split peaks. For example, in 2,4,6-triphenylborazine, distinct ¹¹B shifts (δ ~25–30 ppm) correlate with electronic effects of substituents .

Q. What mass spectral features confirm the molecular identity of 2,4,6-trimethylborazine?

- Methodology : Electron ionization (EI) mass spectrometry typically shows a molecular ion peak at m/z 137 (C₃H₁₂B₃N₃⁺). Fragmentation patterns include losses of methyl groups (Δ m/z = 15) and B-N ring cleavage. The EPA/NIH Mass Spectral Database (Volume 1) provides reference data for validation .

Advanced Research Questions

Q. How do steric and electronic effects of methyl substituents influence the reactivity of 2,4,6-trimethylborazine in ring-expansion reactions?

- Methodology : Methyl groups increase steric hindrance, reducing susceptibility to nucleophilic attack compared to unsubstituted borazine. Computational studies (DFT) predict higher activation barriers for reactions requiring planar transition states. Experimental validation involves comparing reaction kinetics with phenyl- or ethyl-substituted analogs .

- Data Contradiction : Some studies report unexpected by-products (e.g., ethylborazine derivatives) when using BCl₃, suggesting competing pathways influenced by precursor purity .

Q. What strategies mitigate decomposition during chemical vapor deposition (CVD) of 2,4,6-trimethylborazine-derived boron nitride films?

- Methodology : Trimethylborazine’s thermal stability is lower than borazine (B₃N₃H₆). CVD optimization includes:

- Precursor Dilution : Mixing with inert gases (Ar) reduces premature decomposition.

- Hydrogen Co-flow : H₂ suppresses edge detachment of B/N atoms, as observed in h-BN growth on Ru substrates .

Q. How can contradictory crystallographic data on borazine derivatives be resolved?

- Case Study : A study on [(NiPr₂)₂B(Me)N]₃B₃N₃H₃ revealed non-coplanar π-systems between borazine and substituents, conflicting with assumptions of conjugation. Multi-technique validation (X-ray diffraction, Raman spectroscopy, and computational modeling) reconciles such discrepancies by identifying torsional strain from bulky groups .